(Oxiran-2-yl)methyl cyclohex-3-ene-1-carboxylate
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Overview
Description
(Oxiran-2-yl)methyl cyclohex-3-ene-1-carboxylate is an organic compound that features both an epoxide group and a cyclohexene ring. This compound is of interest due to its unique structural properties, which make it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with an epoxide precursor. One common method is the esterification of cyclohex-3-ene-1-carboxylic acid with (Oxiran-2-yl)methanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The cyclohexene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to open the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Cyclohexane derivatives
Substitution: Various substituted alcohols, amines, and thiols
Scientific Research Applications
(Oxiran-2-yl)methyl cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with epoxide and cyclohexene functionalities.
Industry: It is used in the production of polymers, resins, and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl cyclohex-3-ene-1-carboxylate largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the epoxide ring is opened by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The cyclohexene ring can participate in various addition reactions, where the double bond reacts with electrophiles or nucleophiles to form new products.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene with a double bond, used in various organic synthesis reactions.
Epoxide: Compounds containing an oxirane ring, known for their reactivity and use in polymerization reactions.
Cyclohexane: A saturated cycloalkane, used as a solvent and in the production of nylon.
Uniqueness
(Oxiran-2-yl)methyl cyclohex-3-ene-1-carboxylate is unique due to the presence of both an epoxide group and a cyclohexene ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
2495-43-4 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
oxiran-2-ylmethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-2,8-9H,3-7H2 |
InChI Key |
KUTROBBXLUEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)OCC2CO2 |
Origin of Product |
United States |
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